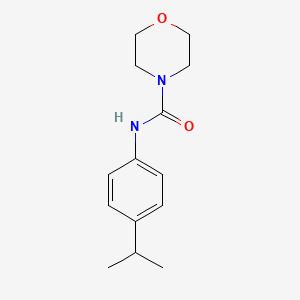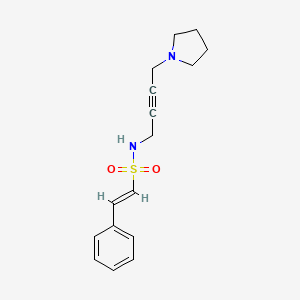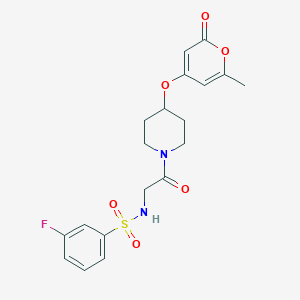![molecular formula C16H23N3O B2917837 (Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide CAS No. 1356809-80-7](/img/structure/B2917837.png)
(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
The synthesis of pyrrole derivatives is a well-studied area in organic chemistry. There are many methods available, and the best method would depend on the specific substituents present in the target molecule .Molecular Structure Analysis
The molecule contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of the nitrogen atom gives the ring certain unique properties compared to other aromatic rings .Chemical Reactions Analysis
Pyrrole derivatives are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present. In general, pyrrole derivatives are polar due to the presence of the nitrogen atom, and they are often liquids at room temperature .Scientific Research Applications
Synthesis of Polyfunctional Heterocyclic Systems
Compounds similar to the one you've mentioned have been utilized as versatile synthons for the preparation of polysubstituted heterocyclic systems. These include the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, indicating their significant role in the development of complex organic molecules with potential applications in pharmaceuticals and materials science (Pizzioli et al., 1998).
Antimicrobial Activity
Certain derivatives have been synthesized and evaluated for their antimicrobial properties. For example, some new heterocycles incorporating antipyrine moiety, derived from cyanoacetamide compounds, have shown promising results as antimicrobial agents. This illustrates the potential of these compounds in contributing to the development of new antibiotics or antimicrobial agents (Bondock et al., 2008).
Regulation of Gene Expression
Research has demonstrated that small molecules targeting specific DNA sequences can control gene expression, highlighting the therapeutic potential of these compounds in modifying gene activity within living cells. Such findings underscore the importance of these molecules in biotechnology and gene therapy (Gottesfeld et al., 1997).
Structural Characterization
Studies have also focused on the geometric and electronic structural characterization of related compounds using techniques like X-ray diffraction and ab initio quantum mechanics. These investigations provide valuable insights into the molecular structure and reactivity, facilitating the design of more effective molecules for various applications (Duchamp et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(2)6-7-19-12(3)8-14(13(19)4)9-15(10-17)16(20)18-5/h8-9,11H,6-7H2,1-5H3,(H,18,20)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPCCTIKFMRLEY-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCC(C)C)C)/C=C(/C#N)\C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)
![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)

![N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide](/img/structure/B2917766.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)
